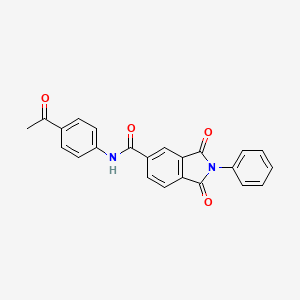
N-(4-acetylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide, also known as APICA, is a synthetic compound that belongs to the class of synthetic cannabinoids. It is a potent agonist for the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. APICA has gained significant attention from the scientific community due to its potential therapeutic applications and its ability to modulate the endocannabinoid system.
作用機序
N-(4-acetylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide acts as an agonist for the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors, leading to the activation of various signaling pathways. This activation leads to the modulation of various physiological processes such as pain sensation, inflammation, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have analgesic effects by modulating pain perception. Additionally, this compound has been shown to have neuroprotective effects by reducing neuronal damage and promoting neuronal survival.
実験室実験の利点と制限
N-(4-acetylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide has several advantages for lab experiments. It is a potent agonist for the CB1 and CB2 receptors, making it an ideal compound for studying the endocannabinoid system. It is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its potential toxicity and its limited solubility in water.
将来の方向性
There are several future directions for research on N-(4-acetylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide. One area of interest is the development of novel therapeutic agents based on this compound. Another area of interest is the investigation of the potential use of this compound in the treatment of various diseases such as cancer and epilepsy. Additionally, further research is needed to elucidate the exact mechanisms of action of this compound and its potential side effects.
In conclusion, this compound is a synthetic compound that has gained significant attention from the scientific community due to its potential therapeutic applications and its ability to modulate the endocannabinoid system. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for therapeutic use.
合成法
The synthesis of N-(4-acetylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide involves the reaction of 4-acetylphenylhydrazine with 2-phenyl-1,3-dioxoisoindoline-5-carboxylic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This reaction leads to the formation of this compound as a white crystalline solid.
科学的研究の応用
N-(4-acetylphenyl)-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been investigated for its potential use in the treatment of various diseases such as cancer, epilepsy, and multiple sclerosis.
特性
IUPAC Name |
N-(4-acetylphenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c1-14(26)15-7-10-17(11-8-15)24-21(27)16-9-12-19-20(13-16)23(29)25(22(19)28)18-5-3-2-4-6-18/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQGBWARJPWSTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2-methyl-1H-indol-3-yl)methylene]-4-nitrobenzohydrazide](/img/structure/B6014737.png)

![1-[3-(benzyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6014744.png)
![2-({4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}carbonyl)phenol](/img/structure/B6014752.png)
![N-[2-(4-ethylphenyl)-2-(1-pyrrolidinyl)ethyl]-4-methoxybenzamide](/img/structure/B6014758.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6014760.png)


![11-(3,5-dichloro-2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6014774.png)
![1-[3-({[3-(trifluoromethyl)benzyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B6014782.png)
![2-[1-(3-phenylpropyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6014784.png)

![3,5-dimethyl-4-[1-(5,6,7,8-tetrahydro-2-naphthalenylsulfonyl)-2-pyrrolidinyl]isoxazole](/img/structure/B6014800.png)
![1-(2,5-dimethoxyphenyl)-5-{[(4-fluorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6014817.png)